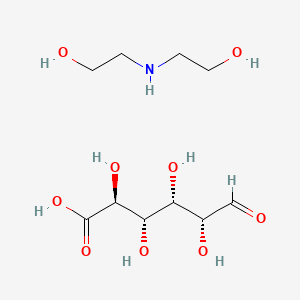

Diolamine glucuronate

Description

Properties

CAS No. |

94108-04-0 |

|---|---|

Molecular Formula |

C10H21NO9 |

Molecular Weight |

299.27 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;6-3-1-5-2-4-7/h1-5,8-11H,(H,12,13);5-7H,1-4H2/t2-,3+,4-,5-;/m0./s1 |

InChI Key |

XQUKNPFXQIBKCF-JSCKKFHOSA-N |

Isomeric SMILES |

C(CO)NCCO.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(CO)NCCO.C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactions of Diolamine Glucuronate

Advanced Synthetic Approaches to Diolamine Glucuronate

The synthesis of diolamine glucuronate is fundamentally a salt formation reaction between an acid (D-glucuronic acid) and a base (diethanolamine). However, advanced synthetic strategies focus on ensuring the high purity and specific stereochemistry of the final product, which is crucial for its potential applications.

The primary challenge lies in the synthesis of D-glucuronic acid itself. A common laboratory method involves the selective oxidation of the primary alcohol group at the C-6 position of D-glucose. To achieve this, the aldehyde group at C-1 must first be protected. This can be accomplished by converting glucose into a glycoside, for instance, by reaction with methanol (B129727) to form methyl glucoside. Subsequent oxidation of the C-6 hydroxyl group, often using an oxidizing agent like oxygen over a platinum catalyst, yields the corresponding glucuronic acid derivative. The protecting group is then removed to yield D-glucuronic acid. wikipedia.orgluc.edu

An alternative approach to D-glucuronic acid synthesis involves the direct oxidation of D-glucose using nitric acid, which can lead to the formation of sodium glucuronate. wikipedia.org Another established method starts from D-glucuronolactone, which can be hydrolyzed to yield D-glucuronic acid.

Once pure D-glucuronic acid is obtained, the formation of diolamine glucuronate is achieved through a straightforward acid-base reaction. This is typically performed by dissolving D-glucuronic acid in a suitable solvent, such as ethanol (B145695) or water, and then adding an equimolar amount of diethanolamine (B148213). google.com The reaction mixture is then carefully evaporated to remove the solvent, yielding diolamine glucuronate as a solid.

Advanced methodologies for this process would focus on the following aspects to ensure a high-quality product:

High-Purity Reactants: Starting with highly purified D-glucuronic acid and diethanolamine is critical.

Controlled Reaction Conditions: The reaction is typically carried out under mild temperature conditions to prevent any degradation of the sugar moiety.

Purification of the Final Product: Recrystallization from a suitable solvent system is often employed to remove any unreacted starting materials or by-products.

Analytical Characterization: Extensive characterization of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential to confirm its identity and purity.

Table 1: Key Stages in the Advanced Synthesis of Diolamine Glucuronate

| Stage | Description | Key Considerations |

|---|---|---|

| Synthesis of D-Glucuronic Acid | Selective oxidation of the C-6 primary alcohol of a protected D-glucose derivative, followed by deprotection. | Choice of protecting group and oxidizing agent to ensure selectivity and high yield. |

| Salt Formation | Reaction of D-glucuronic acid with diethanolamine in a suitable solvent. | Use of equimolar amounts and mild reaction conditions to prevent side reactions. |

| Purification | Recrystallization of the crude product. | Selection of an appropriate solvent system to achieve high purity. |

| Characterization | Analysis using spectroscopic methods (NMR, IR) and mass spectrometry. | Confirmation of the chemical structure and assessment of purity. |

Chemical Derivatization Strategies for Research Applications

For research purposes, the chemical derivatization of diolamine glucuronate can provide valuable tools for studying its biological activity, and for use as analytical standards. nih.govru.nl Derivatization can be targeted at either the glucuronic acid or the diethanolamine moiety. These modifications are typically performed on the individual components before the salt formation.

Derivatization of the Glucuronic Acid Moiety:

The functional groups of glucuronic acid, namely the carboxylic acid and multiple hydroxyl groups, are prime targets for derivatization.

Esterification: The carboxylic acid group can be esterified to produce various alkyl or aryl esters. This is often achieved by reacting glucuronic acid with an alcohol in the presence of an acid catalyst.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent, such as a carbodiimide. cnrs.fr This allows for the attachment of a wide range of substituents.

Glycosylation: The anomeric hydroxyl group can be used to form glycosidic bonds with other molecules, including other sugars, to create oligosaccharides.

Acetylation/Benzoylation: The hydroxyl groups can be protected by acetylation or benzoylation, which can be useful in multistep synthetic sequences.

Derivatization of the Diethanolamine Moiety:

The hydroxyl and secondary amine groups of diethanolamine offer sites for chemical modification.

Esterification: The two hydroxyl groups can be esterified with various carboxylic acids to form diesters.

N-Alkylation/N-Arylation: The secondary amine can be alkylated or arylated to introduce different substituents on the nitrogen atom.

Carbamate Formation: The secondary amine can react with isocyanates or chloroformates to form carbamates.

Table 2: Examples of Derivatization Strategies for Diolamine Glucuronate Components

| Component | Reaction Type | Potential Derivatives | Research Application |

|---|---|---|---|

| D-Glucuronic Acid | Esterification | Methyl glucuronate, Ethyl glucuronate | Prodrug design, modification of solubility |

| Amidation | Glucuronamides | Bio-conjugation, attachment of fluorescent labels | |

| Diethanolamine | Esterification | Diethanolamine diesters | Modification of lipophilicity |

| N-Alkylation | N-alkyl-diethanolamines | Structure-activity relationship studies |

Analysis of Compound-Specific Chemical Reactions (e.g., Oxidation, Reduction, Substitution)

The chemical reactivity of diolamine glucuronate is determined by the functional groups present in its constituent parts: the carboxylic acid and hydroxyl groups of glucuronic acid, and the secondary amine and hydroxyl groups of diethanolamine.

Oxidation:

Both components of diolamine glucuronate contain hydroxyl groups that can be oxidized.

Oxidation of Glucuronic Acid: Further oxidation of the hydroxyl groups of the glucuronic acid moiety can occur under strong oxidizing conditions, potentially leading to the formation of dicarboxylic acids or cleavage of the carbon chain. The aldehyde group in the open-chain form of glucuronic acid is also susceptible to oxidation to a carboxylic acid. wikipedia.org

Oxidation of Diethanolamine: The secondary alcohol groups of diethanolamine can be oxidized to ketones. The secondary amine can also be oxidized, potentially leading to the formation of nitroxides or other nitrogen-containing functional groups.

Reduction:

The primary site for reduction in diolamine glucuronate is the carboxylic acid group of the glucuronic acid moiety.

Reduction of Glucuronic Acid: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like boranes, which would convert the glucuronic acid moiety into L-gulonic acid or D-glucose, depending on the stereochemistry of the starting material and the reaction conditions.

Substitution:

Substitution reactions can occur at the hydroxyl groups of both the glucuronic acid and diethanolamine components.

Substitution on Glucuronic Acid: The hydroxyl groups, particularly the anomeric hydroxyl group, can undergo nucleophilic substitution. For example, they can be converted to halides using reagents like thionyl chloride or phosphorus halides.

Substitution on Diethanolamine: The hydroxyl groups of diethanolamine can also be substituted, for instance, by reaction with hydrogen halides to form the corresponding haloalkanes.

It is important to note that carrying out these reactions on the diolamine glucuronate salt directly may be challenging due to the potential for competing reactions and the ionic nature of the compound. These transformations are more commonly performed on the individual components or suitably protected derivatives.

Table 3: Summary of Compound-Specific Chemical Reactions

| Reaction Type | Reactive Site(s) | Potential Products |

|---|---|---|

| Oxidation | Hydroxyl groups (both components), aldehyde group (glucuronic acid), secondary amine (diolamine) | Dicarboxylic acids, ketones, nitroxides |

| Reduction | Carboxylic acid group (glucuronic acid) | Primary alcohols (e.g., L-gulonic acid) |

| Substitution | Hydroxyl groups (both components) | Halides, ethers |

Metabolic Pathways and Biotransformation of Diolamine Glucuronate

Glucuronidation as a Primary Metabolic Pathway

Glucuronidation represents a significant phase II metabolic pathway for many compounds, including treprostinil (B120252). nih.govnih.gov This process involves the conjugation of glucuronic acid to the parent molecule, which increases its water solubility and facilitates its excretion. nih.govresearchgate.net

Role of UDP-Glucuronosyltransferases (UGTs) in Diolamine Glucuronate Metabolism

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. nih.govnih.gov In the context of the diolamine salt of treprostinil, UGTs are responsible for the formation of a glucuronide conjugate. probes-drugs.orggeneesmiddeleninformatiebank.nl While the specific UGT isoforms involved in treprostinil glucuronidation are not extensively detailed in the provided information, the formation of a glucuroconjugated derivative, referred to as treprostinil glucuronide, has been identified. geneesmiddeleninformatiebank.nlhpra.ie UGT enzymes are primarily located in the liver, which is the main site of drug metabolism, but are also present in other tissues like the gastrointestinal tract and kidneys. nih.govxenotech.com

Cytochrome P450 (CYP) Mediated Metabolism and Interactions

Phase I metabolism of treprostinil is substantially mediated by the cytochrome P450 (CYP) enzyme system. fda.govmededcenter.org These enzymes are responsible for oxidative modifications of the treprostinil molecule. fda.gov

Identification of Involved CYP Isoenzymes (e.g., CYP2C8, CYP2C9)

The primary cytochrome P450 isoenzyme involved in the metabolism of treprostinil is CYP2C8. fda.govmededcenter.orgglobalrph.com CYP2C9 also contributes to its metabolism, although to a lesser extent. fda.govglobalrph.com In vitro studies using human hepatic microsomes have confirmed that treprostinil does not significantly inhibit other major CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A. probes-drugs.orgfda.gov Furthermore, treprostinil does not appear to induce CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A. fda.gov

Below is an interactive data table summarizing the key CYP isoenzymes involved in the metabolism of the active moiety of treprostinil diolamine.

| CYP Isoenzyme | Role in Metabolism |

| CYP2C8 | Primary metabolizing enzyme |

| CYP2C9 | Minor metabolic pathway |

| CYP1A2 | No significant inhibition or induction |

| CYP2C19 | No significant inhibition or induction |

| CYP2D6 | No significant inhibition |

| CYP3A | No significant inhibition |

Studies on CYP Inhibition and Induction by Diolamine Glucuronate and its Related Molecules

The potential for drug-drug interactions involving the diolamine salt of treprostinil has been investigated through studies with known inhibitors and inducers of CYP2C8. Co-administration with gemfibrozil, a strong inhibitor of CYP2C8, has been shown to double the systemic exposure to treprostinil. geneesmiddeleninformatiebank.nlfda.govtyvaso.com Conversely, co-administration with rifampin, a CYP2C8 inducer, can decrease treprostinil exposure. fda.govtyvaso.com These findings highlight the clinical relevance of the CYP2C8-mediated metabolic pathway for treprostinil. Studies with other compounds, such as bosentan (B193191) and sildenafil (B151), when co-administered with oral treprostinil diolamine, did not show any significant pharmacokinetic interactions. hpra.iemedicaments.gouv.fr

Comprehensive Metabolite Profiling and Identification

Following oral administration of treprostinil diolamine, the active treprostinil component is extensively metabolized. fda.gov The metabolic processes include oxidation of the side chain, oxidative cleavage, dehydration, and glucuronidation. fda.gov

Six primary metabolites have been identified in urine, feces, and plasma, accounting for a significant portion of the administered dose. fda.gov Five of these metabolites were detected in urine, collectively making up about 64.4% of the administered dose. hpra.ie These include three products resulting from the oxidation of the 3-hydroxyoctyl side chain, one glucuronide conjugate (treprostinil glucuronide), and one unidentified metabolite. hpra.ie A very small amount of the parent drug is excreted unchanged in the urine. hpra.ie

The table below provides a summary of the identified metabolites of treprostinil.

| Metabolite Type | Percentage of Dose in Urine | Metabolic Process |

| Oxidized Metabolite 1 | 10.2% - 15.5% | Oxidation of 3-hydroxyoctyl side chain |

| Oxidized Metabolite 2 | 10.2% - 15.5% | Oxidation of 3-hydroxyoctyl side chain |

| Oxidized Metabolite 3 | 10.2% - 15.5% | Oxidation of 3-hydroxyoctyl side chain |

| Treprostinil Glucuronide | 10.2% - 15.5% | Glucuronidation |

| Unidentified Metabolite | 10.2% - 15.5% | Unknown |

| Unchanged Treprostinil | 3.7% | - |

Disposition Dynamics in Research Models

The disposition of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been evaluated for treprostinil in various research models.

Following administration, treprostinil exhibits significant binding to human plasma proteins, with approximately 91% being bound. tyvaso.comremodulin.comdrugbank.com Tissue distribution studies conducted in rats using radiolabeled treprostinil showed that the compound was widely distributed into various tissues. hres.ca Preferential distribution was noted in organs of the central compartment, which includes the stomach and the intestinal tract. hres.ca The mean volume of distribution has been calculated to be between 1.11 and 1.22 L/kg. hpra.ie

The primary route for the elimination of treprostinil metabolites is through the kidneys. tyvaso.comfda.govtyvaso.com Balance and excretion studies in humans using radiolabeled treprostinil have provided a clear picture of the excretion pathways over a 10-day period. tyvaso.comremodulin.com

Renal Excretion : Approximately 79% of the administered dose is recovered in the urine as metabolites. tyvaso.comremodulin.comtyvaso.com A very small fraction, around 4%, is excreted as unchanged treprostinil in the urine. tyvaso.comremodulin.comtyvaso.com

Fecal Excretion : About 13-14% of the dose is eliminated via the feces. tyvaso.comremodulin.comhres.cahpra.ie

Table 2: Excretion of Radiolabeled Dose Over 10 Days

| Excretion Pathway | Percentage of Total Dose | Form |

|---|---|---|

| Urine | ~79% | Metabolites |

| ~4% | Unchanged Parent Drug | |

| Feces | ~13% | Metabolites |

Data compiled from human pharmacokinetic studies. tyvaso.comremodulin.com

Enterohepatic recirculation is a process where compounds, particularly glucuronide conjugates, are excreted into the bile, deconjugated in the intestine, and then reabsorbed into circulation. dokumen.pub This can extend the duration of a compound's presence in the body. For treprostinil, it has been suggested that biliary excretion and potential enterohepatic recirculation may be a significant pathway in animals, which could explain certain inter-species differences in pharmacokinetics. hres.ca While not definitively confirmed as a major pathway in humans, the mechanism is relevant for many glucuronidated compounds. dokumen.pub A process known as "hepatocyte hopping," where glucuronide conjugates are secreted from hepatocytes back into the blood and taken up by downstream hepatocytes, may also play a role in the efficient hepatic elimination of such compounds. researchgate.net

Molecular and Biochemical Mechanisms of Action and Interaction

Receptor Binding and Signaling Pathway Modulation

Currently, there is a lack of specific research identifying direct receptor binding sites for Diolamine glucuronate. The biological activities of many glucuronidated compounds are often mediated through the parent compound after enzymatic cleavage, rather than direct interaction of the glucuronide itself with a receptor. However, it is plausible that Diolamine glucuronate could modulate signaling pathways indirectly.

Glucuronic acid, a component of Diolamine glucuronate, has been suggested to potentially elicit an inflammatory response through interaction with Toll-like receptor 4 (TLR4). nih.gov This interaction could trigger downstream signaling cascades. The activation of TLR4 typically involves the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and subsequent expression of inflammatory genes. Any potential interaction between Diolamine glucuronate and receptors would likely be influenced by its physicochemical properties, including its size, charge, and steric configuration, which govern its ability to fit into receptor binding pockets.

Cellular Transport Mechanisms of Glucuronides

The movement of glucuronide conjugates, such as Diolamine glucuronate, across cellular membranes is a critical determinant of their distribution and elimination. Due to their hydrophilic nature, these compounds generally have limited passive diffusion across lipid bilayers and rely on a variety of transporter proteins.

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a crucial role in actively pumping glucuronides out of cells. Multidrug resistance-associated proteins (MRPs), a subfamily of ABC transporters, are key players in this process. MRP1 is known to be involved in the efflux of various glucuronide conjugates. For instance, MRP1 is expressed at the basolateral membrane of hepatocytes, where it facilitates the transport of glucuronides from the liver into the bloodstream. This process is essential for the systemic circulation and eventual renal excretion of these metabolites. In addition to the liver, MRP1 is present in other tissues, including the kidney and the blood-brain barrier, where it contributes to the removal of glucuronidated compounds.

| Transporter | Location | Function | Example Substrates (Glucuronides) |

|---|---|---|---|

| MRP1 | Liver (basolateral), Kidney, Blood-brain barrier | Efflux of glucuronides from cells into circulation | Estradiol-17β-D-glucuronide, Morphine-3-glucuronide |

| MRP2 | Liver (apical), Kidney (apical), Intestine (apical) | Biliary and urinary excretion of glucuronides | Bilirubin glucuronide, Ezetimibe glucuronide |

| MRP3 | Liver (basolateral), Intestine (basolateral) | Efflux of glucuronides into blood | Morphine-6-glucuronide, Propranolol glucuronide |

| MRP4 | Kidney (apical), Liver (basolateral) | Renal excretion and basolateral efflux of glucuronides | Cabotegravir glucuronide, Mycophenolic acid glucuronide |

| BCRP (ABCG2) | Liver (apical), Intestine (apical), Blood-brain barrier | Efflux into bile, intestinal lumen, and out of the brain | SN-38 glucuronide, Flavonoid glucuronides |

In addition to efflux, the uptake of glucuronides into specific tissues is mediated by another class of transporters known as Solute Carrier (SLC) transporters. Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are prominent members of this family. These transporters are crucial for the hepatic and renal clearance of glucuronides from the blood. For example, OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes, mediate the uptake of a wide range of glucuronide conjugates from the bloodstream into the liver. Similarly, OAT1 and OAT3 in the kidney facilitate the uptake of glucuronides from the blood into the proximal tubule cells, preparing them for urinary excretion.

Enzymatic Hydrolysis by β-Glucuronidases: Research on Activity and Implications

β-glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from the aglycone, effectively reversing the glucuronidation process. This enzymatic activity is significant as it can release the parent compound from its glucuronide conjugate, potentially leading to reactivation of the compound at local tissues. Human β-glucuronidase is present in various tissues, with notable activity in the liver, spleen, and intestinal microbiota. The activity of bacterial β-glucuronidases in the gut can lead to the deconjugation of excreted glucuronides, allowing for reabsorption of the parent compound, a process known as enterohepatic circulation. The rate and extent of hydrolysis can vary significantly depending on the specific glucuronide substrate and the source of the enzyme.

Investigations into Immunological and Inflammatory Pathways (e.g., TLR4, Vascular Remodeling)

While direct evidence for the immunomodulatory role of Diolamine glucuronate is scarce, the glucuronic acid moiety has been implicated in inflammatory signaling. Research suggests that glucuronic acid may directly interact with Toll-like receptor 4 (TLR4) nih.gov. TLR4 is a key pattern recognition receptor of the innate immune system that, upon activation, initiates a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines. This suggests a potential mechanism by which Diolamine glucuronate, through its glucuronic acid component, could influence inflammatory responses.

Furthermore, metabolites of the glucuronic acid pathway are involved in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. Dysregulation of this pathway has been linked to processes such as vascular remodeling, where changes in the extracellular matrix contribute to alterations in blood vessel structure and function.

| Pathway | Potential Interaction | Implication |

|---|---|---|

| TLR4 Signaling | Glucuronic acid moiety may act as a ligand for TLR4. nih.gov | Potential modulation of innate immune responses and inflammation. |

| Vascular Remodeling | Involvement of glucuronic acid pathway metabolites in extracellular matrix biosynthesis. | Indirect influence on the structural integrity and function of blood vessels. |

Mitochondrial Function Modulation Studies

There is currently no specific research available on the direct effects of Diolamine glucuronate on mitochondrial function. However, the broader field of toxicology has established that various xenobiotics can impact mitochondrial processes. Drug-induced mitochondrial dysfunction can manifest as inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, or induction of mitochondrial permeability transition, all of which can lead to cellular stress and toxicity. Given that glucuronidation is a major pathway for the detoxification of a wide array of compounds, it is conceivable that the parent compound of Diolamine glucuronate, or Diolamine glucuronate itself, could have effects on mitochondrial function. Future research is needed to investigate whether Diolamine glucuronate can modulate mitochondrial respiration, membrane potential, or the production of reactive oxygen species.

Interactions with Endogenous Substances and Pathways

The molecular and biochemical interactions of diolamine glucuronate with endogenous substances and pathways are primarily understood through the individual actions of its constituent components: diolamine (also known as diethanolamine) and glucuronic acid. While direct studies on the combined compound are limited, the well-documented roles of its components provide a framework for its potential biological effects. It is likely that in a biological system, diolamine glucuronate may dissociate, allowing each component to interact with endogenous pathways.

Diolamine's Interaction with Endogenous Pathways

Diolamine is known to interact with cellular lipid metabolism, particularly pathways involving choline and ethanolamine. It can act as a competitive inhibitor in the synthesis of phospholipids, essential components of cell membranes. This interference can lead to a state of choline deficiency, which has broader implications for cellular function. A deficiency in choline can affect DNA methylation patterns and DNA synthesis, processes that are fundamental to gene regulation and cell proliferation.

The primary mechanism of diolamine's interaction involves its structural similarity to endogenous amines like choline and ethanolamine, allowing it to compete for enzymes involved in their metabolic pathways.

Glucuronic Acid's Central Role in Endogenous Detoxification

Glucuronic acid is a key player in the glucuronidation pathway, a major Phase II metabolic process responsible for the detoxification and elimination of a wide array of both endogenous and exogenous substances. The active form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), is synthesized in the body and acts as a donor of the glucuronic acid moiety.

This pathway involves the enzymatic conjugation of glucuronic acid to various substrates, including hormones, bilirubin, and drugs. This conjugation increases the water solubility of these substances, facilitating their excretion from the body via urine or bile. The glucuronidation process is critical for maintaining homeostasis and protecting the body from the accumulation of toxic compounds.

Furthermore, glucuronic acid is an essential component in the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid and chondroitin sulfate. These GAGs are vital structural components of the extracellular matrix, cartilage, and connective tissues. Dysregulation of the glucuronic acid pathway has been implicated in certain disease states, where it can impact cell signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is involved in cell growth, differentiation, and apoptosis.

The following tables summarize the key interactions of diolamine and glucuronic acid with endogenous substances and pathways:

Table 1: Interactions of Diolamine with Endogenous Pathways

| Interacting Substance/Pathway | Mechanism of Interaction | Potential Biological Consequence |

| Choline Metabolism | Competitive inhibition of choline incorporation into phospholipids. | Induction of choline deficiency, altered lipid metabolism. |

| Ethanolamine Metabolism | Competitive inhibition of ethanolamine incorporation into phospholipids. | Disruption of phospholipid synthesis. |

| DNA Synthesis and Methylation | Secondary to choline deficiency. | Alterations in gene expression and cell signaling. |

Table 2: Interactions of Glucuronic Acid with Endogenous Pathways

| Interacting Substance/Pathway | Mechanism of Interaction | Potential Biological Consequence |

| Glucuronidation Pathway | Acts as the substrate donor (as UDPGA) for conjugation reactions. | Detoxification and elimination of xenobiotics and endogenous waste products. |

| Bilirubin Metabolism | Conjugation to bilirubin to form water-soluble bilirubin glucuronides. | Facilitation of bilirubin excretion and prevention of jaundice. |

| Steroid Hormone Metabolism | Conjugation to steroid hormones to facilitate their elimination. | Regulation of hormone levels. |

| Glycosaminoglycan (GAG) Synthesis | Serves as a precursor for the biosynthesis of GAGs like hyaluronic acid. | Maintenance of connective tissue and extracellular matrix integrity. |

| TGF-β Signaling Pathway | Dysregulation of the glucuronic acid pathway can impact TGF-β signaling. | Potential role in cell proliferation and differentiation in certain pathological conditions. |

Advanced Analytical Methodologies in Diolamine Glucuronate Research

Mass Spectrometry (MS)-Based Techniques for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone in the analysis of Diolamine glucuronate, offering unparalleled sensitivity and selectivity for the characterization of metabolites. srmist.edu.in

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of Diolamine glucuronate and its metabolites with high precision. researchgate.net This technique provides exact molecular mass measurements, which is crucial for the identification of unknown compounds and for differentiating between molecules with similar nominal masses. researchgate.net The high accuracy of HRMS is particularly valuable in metabolite identification, where the addition of functional groups during biotransformation results in subtle mass changes. nih.gov

The quality of a mass spectrum, specifically its accuracy and resolution, is critical for the successful identification of a compound. nih.gov HRMS provides an excellent platform for the characterization and investigation of mycotoxin metabolites and putative biomarkers for further human biomonitoring. nih.gov The combination of HRMS with metabolic software can significantly accelerate and broaden the ability to capture a wide spectrum of metabolites using both accurate-mass of full-scan MS and/or fragmentation mass spectral data. nih.gov

Table 1: Key Parameters in High-Resolution Mass Spectrometry

| Parameter | Description | Importance in Diolamine Glucuronate Research |

| Mass Accuracy | The closeness of the measured mass to the true monoisotopic mass. | Enables the confident determination of elemental formulas for metabolites. |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Allows for the separation of Diolamine glucuronate from interfering ions in complex biological matrices. |

| Mass Defect | The difference between the exact mass and the nominal mass of an atom or molecule. | Can be used to filter data and selectively identify compounds of interest. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification and identification of Diolamine glucuronate and its metabolites in biological matrices. researchgate.netbnl.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com The development of electrospray ionization (ESI) has provided a simple and robust interface for LC-MS, making it applicable to a wide range of biological molecules. mdpi.com

In LC-MS/MS, the first mass spectrometer (MS1) selects the precursor ion of interest (e.g., protonated Diolamine glucuronate), which is then fragmented in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2), providing a unique fragmentation pattern that can be used for structural confirmation and quantification. mdpi.com This high degree of specificity allows for the measurement of low concentrations of the analyte in complex samples such as plasma and urine. lww.com

Table 2: LC-MS/MS Applications in Diolamine Glucuronate Analysis

| Application | Description |

| Metabolite Identification | Characterization of phase I and phase II metabolites by analyzing their fragmentation patterns. |

| Quantitative Bioanalysis | Measurement of Diolamine glucuronate concentrations in biological fluids for pharmacokinetic studies. |

| Impurity Profiling | Detection and identification of potential impurities in Diolamine glucuronate drug substance and product. |

Infrared Ion Spectroscopy (IRIS) is an emerging technique that provides valuable structural information for the differentiation of metabolite isomers, a task that can be challenging for conventional MS techniques alone. srmist.edu.innih.gov IRIS combines the selectivity and sensitivity of mass spectrometry with the structural information obtained from IR spectroscopy. srmist.edu.in By generating a vibrational fingerprint of a mass-selected ion, IRIS can distinguish between positional isomers, such as different sites of glucuronidation on a molecule. srmist.edu.innih.gov

The technique involves irradiating a mass-isolated ion population with a tunable infrared laser. When the laser's wavelength is resonant with a vibrational absorption band of the ion, it induces fragmentation. srmist.edu.in By monitoring the fragmentation yield as the laser wavelength is scanned, a vibrational spectrum is obtained. srmist.edu.in This experimental spectrum can then be compared with theoretically predicted spectra for different isomeric structures to determine the correct structure. srmist.edu.inmhmedical.com This approach reduces the reliance on reference standards, which are often unavailable for novel metabolites. srmist.edu.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Metabolite Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of Diolamine glucuronate and its metabolites. drugfuture.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio and elemental composition, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure. drugfuture.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Directly coupled High-Performance Liquid Chromatography-NMR (HPLC-NMR) spectroscopy has been successfully used to isolate and characterize acyl-migrated isomers of drug glucuronides directly in whole urine. dntb.gov.ua This technique allows for the identification of glucuronide isomers based on their chemical shifts and spin-spin coupling patterns in the NMR spectra. dntb.gov.ua While NMR is a powerful technique for structural elucidation, it is generally less sensitive than mass spectrometry. researchgate.net

Chromatographic Separation Techniques (e.g., HPLC, GC-FID for Purity)

Chromatographic techniques are essential for the separation and purification of Diolamine glucuronate from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like Diolamine glucuronate. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC is a versatile technique used in various applications, including pharmaceutical analysis for purity assessment and impurity profiling.

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. For non-volatile compounds like Diolamine glucuronate, derivatization is often required to increase their volatility before GC analysis. GC coupled with a Flame Ionization Detector (FID) is a robust method for purity analysis, providing quantitative information about the components of a sample.

Table 3: Comparison of Chromatographic Techniques for Diolamine Glucuronate Analysis

| Technique | Principle | Application for Diolamine Glucuronate |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, impurity profiling, and quantification. |

| GC-FID | Separation of volatile compounds in a gaseous mobile phase followed by detection by flame ionization. | Purity analysis of derivatized Diolamine glucuronate. |

Radiotracer Methodologies in Disposition Research

Radiotracer methodologies are fundamental in drug disposition studies, providing quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. In a typical study involving a compound like Diolamine glucuronate, a radiolabeled version of the molecule (e.g., with ¹⁴C or ³H) would be synthesized. This allows for the tracking of the drug and its metabolites throughout the body, regardless of their chemical form.

Following administration of the radiolabeled compound to preclinical species or in human studies, samples of blood, urine, and feces are collected over time. The total radioactivity in these samples is measured to determine the extent and routes of excretion. Techniques such as liquid scintillation counting are used for the quantification of radioactivity.

By combining radiotracer detection with chromatographic and mass spectrometric techniques, a complete picture of the metabolic fate of Diolamine glucuronate can be obtained. This includes identifying the major circulating metabolites and the primary routes of elimination from the body. Positron Emission Tomography (PET) is a molecular imaging technique that uses radiotracers to visualize and measure the distribution and kinetics of drugs and their receptors in the living brain and other organs. mdpi.com

Development of Novel Analytical Assays for Glucuronide Quantification

Historically, the quantification of glucuronides often involved an initial step of enzymatic or chemical hydrolysis to cleave the glucuronic acid moiety, followed by the analysis of the parent aglycone. scispace.comresearchgate.net This indirect approach, however, is fraught with limitations such as the potential for incomplete hydrolysis, degradation of the analyte, and time-consuming sample preparation. researchgate.net

The advent of highly selective and sensitive analytical instrumentation has paved the way for the direct measurement of intact glucuronide conjugates. scispace.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for direct glucuronide quantification, offering exceptional selectivity and sensitivity. researchgate.net This approach allows for quicker sample preparation and yields better accuracy and precision. scispace.comresearchgate.net

Several advancements in this area have been pivotal:

Ultra-High-Pressure Liquid Chromatography (UHPLC): UHPLC offers significant advantages over traditional HPLC, including higher selectivity for separating glucuronide isomers, greater sensitivity, and faster analysis times. scispace.com Reversed-phase chromatography, often with C18 columns, is commonly employed for the separation of these polar molecules. scispace.comresearchgate.net

Tandem Mass Spectrometry (MS/MS): Triple quadrupole LC-MS/MS instruments are frequently used for their ability to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which provides high specificity and sensitivity for quantification. researchgate.net The choice of mass spectrometry fragmentation experiment is dependent on the specific goals of the study. scispace.com

High-Resolution Mass Spectrometry (HRMS): The increasing speed, sensitivity, and mass accuracy of HRMS instruments are making the measurement of glucuronides in complex biological matrices more straightforward. researchgate.net This technology facilitates faster method development and more robust analytical responses. researchgate.net

While direct quantification using authentic glucuronide standards is the preferred method, a semi-quantitative approach can be employed when standards are unavailable. scispace.comresearchgate.net This method involves analyzing a sample with and without enzymatic cleavage to calculate a response factor for the glucuronide relative to the parent aglycone. scispace.com

A comparison of traditional and modern analytical approaches for glucuronide quantification is presented below.

| Analytical Approach | Methodology | Advantages | Disadvantages |

| Indirect Quantification | Enzymatic (β-glucuronidase) or acid/base hydrolysis followed by HPLC analysis of the aglycone. scispace.comresearchgate.net | Does not require an authentic standard of the glucuronide. researchgate.net | Time-consuming, potential for incomplete hydrolysis, analyte degradation. scispace.comresearchgate.net |

| Direct Quantification | Direct measurement of the intact glucuronide using LC-MS/MS or UHPLC-MS/MS. scispace.comresearchgate.net | Quicker sample preparation, better accuracy and precision, selectivity for isomers. scispace.comresearchgate.net | Requires an authentic glucuronide standard for absolute quantification. researchgate.net |

| Semi-Quantitative Approach | Uses a response factor to quantify the glucuronide against the calibration curve of the parent aglycone. scispace.comresearchgate.net | Useful when an authentic glucuronide standard is not available. scispace.comresearchgate.net | Requires careful study of potential matrix effects. scispace.com |

Metabolomics Approaches for Comprehensive Biological Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a powerful tool for the comprehensive biological profiling of glucuronides. nih.govduke.edu By capturing a global snapshot of metabolic events, metabolomics can help to identify novel biomarkers and enhance the understanding of disease mechanisms. duke.edubohrium.com This approach is particularly valuable for studying glucuronides, which are key players in the metabolism and clearance of a wide range of endogenous and xenobiotic compounds. nih.govresearchgate.net

Mass spectrometry (MS) is a dominant analytical platform in metabolomics due to its high sensitivity and ability to measure a broad array of metabolites. nih.gov Untargeted metabolomics, in particular, has been employed to investigate the "glucuronidated metabolome" in various biological samples. researchgate.net

Key aspects of metabolomics approaches in glucuronide research include:

Global Profiling: Mass spectrometry-based analyses, often combined with enzymatic hydrolysis using β-glucuronidase, can selectively identify and profile a wide range of glucuronidated metabolites in complex biological matrices like plasma, feces, and cerebrospinal fluid (CSF). nih.govdiva-portal.org

Sample-Specific Challenges: The analysis of glucuronides presents unique challenges depending on the biological sample. For instance, in fecal samples, the stability of glucuronides can be compromised by bacterial enzymes and the alkaline environment. diva-portal.org In CSF, the concentration of these metabolites is often very low due to their limited transport across the blood-CSF barrier. diva-portal.org

Identification Strategies: The identification of glucuronidated metabolites is a critical step. Strategies include mass spectrometric fragmentation analysis, co-injection with authentic standards for the highest confidence, and the use of authentic standards of the hydrolyzed metabolites for validation. researchgate.net

Recent studies have successfully applied these metabolomics approaches to profile glucuronides in various human biospecimens, identifying dozens of glucuronidated metabolites from different compound classes, including drugs, bile acid derivatives, and steroid conjugates. nih.gov

The table below summarizes findings from metabolomics studies on glucuronides in different biological samples.

| Biological Sample | Identified Glucuronide Classes | Key Findings and Challenges |

| Plasma | Drugs (e.g., acetaminophen (B1664979) glucuronide), bile acid glucuronides, steroid conjugates. nih.govdiva-portal.org | Systemic circulation of gut-derived microbial metabolites can be observed. diva-portal.org |

| Fecal Samples | Phenolic compounds (e.g., p-cresol (B1678582) glucuronide), drug metabolites. nih.govdiva-portal.org | Analysis is challenging due to potential hydrolysis of glucuronides by bacterial enzymes and the chemical environment. diva-portal.org |

| Cerebrospinal Fluid (CSF) | Drug metabolites (e.g., acetaminophen glucuronide, propofol (B549288) glucuronide). nih.govdiva-portal.org | The low abundance of glucuronides makes analysis difficult, likely due to restricted transport across the blood-CSF barrier. diva-portal.org |

| Urine | Polyphenol-derived metabolites (e.g., daidzein (B1669772) glucuronide), sulfated compounds. researchgate.net | A rich source for identifying metabolites related to diet and host-microbiota co-metabolism. researchgate.net |

These advanced metabolomics workflows provide invaluable tools for investigating the role of glucuronidated metabolites, including diolamine glucuronate, in various biological processes and their association with health and disease.

Preclinical Research Models and Mechanistic Investigations

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are fundamental for the initial stages of preclinical research, offering a controlled environment to dissect the cellular and molecular mechanisms of a compound.

Isolated hepatocytes and liver microsomes are the gold standard for in vitro drug metabolism studies, particularly for compounds that undergo glucuronidation. Hepatocytes, as intact cells, contain a full complement of metabolic enzymes and cofactors, providing a close representation of the in vivo liver environment. They are routinely used to assess the metabolic stability of drugs and predict in vivo hepatic clearance. Cryopreserved human hepatocytes are considered a reliable in vitro model for predicting the human intrinsic clearance of xenobiotics.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for glucuronidation. Studies with human liver microsomes can help identify the specific UGT isoforms involved in the metabolism of a compound. However, predictions of in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in under-prediction, highlighting the importance of considering factors like protein binding.

A typical experimental setup to study the metabolism of a compound like Diolamine glucuronate would involve incubating the compound with human, mouse, and rat liver microsomes and hepatocytes to characterize and compare the metabolites formed.

Various permanent liver cell lines are utilized in drug metabolism studies. While they may not fully express all metabolic enzymes found in primary hepatocytes, they offer the advantage of reproducibility and are easier to culture. For instance, human colon cancer cell lines such as HT29 and HCT116 have been used to study the role of glucuronidation in drug resistance. In these studies, UGT1A9 was identified as a key isozyme in the biotransformation of certain anticancer drugs.

For targeted delivery research, specific cell lines are crucial. For example, in the context of pulmonary arterial hypertension (PAH), pulmonary artery smooth muscle cells (PASMCs) are used in assays to investigate the targeted delivery of drugs. Research has shown that glucuronic acid-modified liposomes can be used to deliver drugs to PASMCs.

In Vivo Animal Models for Disposition and Mechanistic Pathway Analysis

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting.

Rodent models, particularly rats and mice, are widely used in preclinical studies to predict the metabolism and toxicity of drugs in humans. However, significant species differences in drug glucuronidation exist, which necessitates careful consideration when extrapolating data to humans. For example, the clearance of furosemide (B1674285) is five-fold greater in mouse liver microsomes compared to human liver microsomes.

To address these species differences, humanized mouse models have been developed. Humanized UGT1 (hUGT1) mice, for instance, have had their murine Ugt1 locus replaced with the human UGT1 locus. These models can more accurately predict human drug glucuronidation and associated toxicities, such as those related to acyl-glucuronides.

General toxicology studies in rodents are crucial for supporting the design and conduct of human clinical trials. These studies typically involve administering multiple doses of varying sizes to different groups of animals to determine dose limits for safety and monitor key organ functions. Standard toxicological assessments include carcinogenicity, mutagenicity, and reproductive toxicology studies.

| Model | Application | Key Findings/Considerations |

|---|---|---|

| Standard Rats/Mice | Metabolic and toxicological pathway studies. | Significant species differences in glucuronidation compared to humans. |

| Humanized UGT1 (hUGT1) Mice | Predicting human drug glucuronidation and acyl-glucuronide-associated toxicity. | Provide a more accurate representation of human metabolism for UGT1 substrates. |

| Bile Duct-Cannulated Rats | Studying the elimination pathways of drugs and their metabolites. | Allows for the collection of bile to identify excreted glucuronide conjugates. |

To obtain a broader understanding of a drug's metabolic profile and to better predict its behavior in humans, non-rodent models are also employed. Commonly used non-rodent species in general toxicology studies include dogs and monkeys (non-human primates). The choice of animal species for these studies is based on how closely their relevant biological pathways align with those of humans.

Comparative studies across different species, including humans, monkeys, pigs, dogs, and rats, have revealed both similarities and differences in glucuronidation processes. For example, one study found that for xenobiotics primarily metabolized by UGT1A6, pig and monkey microsomes were considered good models for human metabolism. In another study comparing diclofenac (B195802) glucuronidation, the metabolic rate was highest in monkey liver microsomes and lowest in rat liver microsomes. These species-specific differences in drug metabolism are critical for the accurate interpretation of preclinical data.

Targeted Delivery System Research (e.g., Glucuronic Acid-Modified Liposomes)

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Glucuronic acid has been utilized in the development of such systems.

Glucuronic acid-modified liposomes have been investigated as a strategy for targeted drug delivery, particularly to cells that overexpress glucose transporters (GLUTs). For instance, in preclinical models of pulmonary arterial hypertension (PAH), pulmonary artery smooth muscle cells (PASMCs) exhibit upregulated GLUT1 expression. Researchers have leveraged this by using glucuronic acid-modified liposomes to deliver sildenafil (B151) specifically to these cells in a monocrotaline-induced PAH rat model. This targeted delivery approach effectively inhibited the proliferation and remodeling of PASMCs. This demonstrates the potential of using glucuronic acid moieties to target specific cell types for therapeutic benefit.

| Delivery System | Target Cells | Disease Model | Mechanism of Targeting | Outcome |

|---|---|---|---|---|

| Glucuronic acid-modified liposomes carrying sildenafil | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Monocrotaline-induced Pulmonary Arterial Hypertension (PAH) in rats | Targeting of upregulated GLUT-1 on PASMCs | Inhibition of PASMC proliferation and remodeling |

Computational and Theoretical Studies on Diolamine Glucuronate

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov These simulations can provide a detailed understanding of the conformational flexibility of diolamine glucuronate and its interactions with its biological environment. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule changes its shape and how these changes might relate to its biological activity.

Detailed research findings from hypothetical MD simulations on diolamine glucuronate could elucidate the stability of different conformations. For instance, the glucuronate and diolamine moieties may exhibit a range of spatial arrangements relative to each other, and MD simulations could identify the most energetically favorable conformations in an aqueous solution. This information is crucial for understanding how the molecule might bind to a receptor or enzyme.

Table 1: Illustrative Conformational Analysis Parameters from a Hypothetical Molecular Dynamics Simulation of Diolamine Glucuronate

| Parameter | Description | Hypothetical Value |

|---|---|---|

| RMSD (Å) | Root-mean-square deviation from the initial structure, indicating conformational stability. | 1.5 ± 0.3 |

| Radius of Gyration (Å) | A measure of the molecule's compactness. | 5.2 ± 0.2 |

| Dominant Dihedral Angle (°) | The most frequently observed angle between specific planes of atoms, defining a key aspect of the molecular shape. | 120 ± 15 |

| Intramolecular Hydrogen Bonds | The average number of hydrogen bonds within the molecule, contributing to its stability. | 3 |

Quantum Chemical Calculations for Spectroscopic Prediction and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to predict various properties of diolamine glucuronate, including its electronic structure, spectroscopic characteristics, and reactivity. scienceopen.com Methods like Density Functional Theory (DFT) are commonly used to achieve a high level of accuracy in these predictions.

These calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can compare them with experimental data to confirm the molecule's structure and gain a deeper understanding of its bonding and electronic environment.

Furthermore, quantum chemical calculations can be used to explore potential reaction pathways for the metabolism of diolamine glucuronate. By calculating the energy barriers for different reactions, it is possible to predict the most likely metabolic transformations the molecule will undergo in the body. This is invaluable for understanding its pharmacokinetic profile and identifying potential metabolites.

Table 2: Illustrative Predicted Spectroscopic and Reactivity Data for Diolamine Glucuronate from Quantum Chemical Calculations

| Property | Description | Hypothetical Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | Predicted chemical shift for a specific carbon atom in the glucuronate ring. | 175.4 |

| IR Stretching Frequency (cm⁻¹) | Predicted vibrational frequency for the C=O bond. | 1720 |

| Activation Energy for Hydrolysis (kcal/mol) | The energy barrier for the cleavage of the glucuronide bond, indicating its stability. | 25.8 |

| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity. | 5.1 |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Prediction of Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. labcorp.comwikipedia.orgiapchem.org PBPK models integrate physicochemical properties of the drug with physiological information of the species to predict its pharmacokinetic behavior. iapchem.orgphinc-modeling.com

For diolamine glucuronate, a PBPK model could be developed to predict its concentration-time profiles in various organs and tissues. labcorp.com This would involve inputting data such as the molecule's solubility, permeability, and metabolic stability, along with physiological parameters like organ volumes and blood flow rates. The model could then simulate how the compound is handled by the body, providing insights into its bioavailability, volume of distribution, and clearance.

PBPK modeling can be particularly useful for predicting drug-drug interactions and for extrapolating pharmacokinetic data from preclinical species to humans. phinc-modeling.com By understanding the mechanistic basis of its disposition, researchers can better anticipate how diolamine glucuronate will behave in a clinical setting.

Table 3: Illustrative Predicted Human Pharmacokinetic Parameters for Diolamine Glucuronate from a PBPK Model

| Parameter | Description | Hypothetical Predicted Value |

|---|---|---|

| Oral Bioavailability (%) | The fraction of an administered dose that reaches the systemic circulation. | 65 |

| Volume of Distribution (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 0.8 |

| Clearance (L/hr/kg) | The volume of plasma cleared of the drug per unit time. | 0.25 |

| Half-life (hr) | The time required for the concentration of the drug in the body to be reduced by half. | 4.5 |

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. patsnap.comgardp.org For diolamine glucuronate, SAR modeling could be used to identify which structural features are critical for its desired therapeutic effect. nih.gov By systematically modifying the structure of the molecule and observing the effect on its activity, a predictive model can be built.

Similarly, Structure-Metabolism Relationship (SMR) modeling focuses on how a molecule's chemical structure influences its metabolic fate. This can help in designing compounds with improved metabolic stability and a more favorable pharmacokinetic profile. For diolamine glucuronate, SMR studies could explore how modifications to the diolamine or glucuronate portions of the molecule affect its susceptibility to enzymatic degradation.

Both SAR and SMR models often employ quantitative methods (QSAR and QSMR) that use statistical techniques to correlate structural descriptors with activity or metabolic stability. researchgate.net These models can then be used to virtually screen new, hypothetical compounds and prioritize them for synthesis and further testing.

Table 4: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogs of Diolamine Glucuronate

| Modification to Diolamine Moiety | Modification to Glucuronate Moiety | Hypothetical Relative Activity (%) |

|---|---|---|

| None | None | 100 |

| Methylation of amine | None | 75 |

| None | Esterification of carboxylic acid | 40 |

| Hydroxylation of ethyl chain | None | 110 |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, which integrates various high-throughput "omics" data, offers a comprehensive perspective on the intricate processes governing the glucuronidation of compounds like Diolamine glucuronate. researchgate.netdbkgroup.org By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a multi-layered picture of how individuals and populations metabolize xenobiotics. nih.govnortheastern.edu

This integrated analysis helps to bridge the gap from genotype to phenotype, assessing the flow of biological information across different molecular levels. nih.gov Key applications in glucuronidation research include:

Genomics: Identifying genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes, which can lead to significant inter-individual variability in drug metabolism and response. mdpi.com

Transcriptomics: Analyzing the mRNA expression levels of various UGTs across different tissues to understand tissue-specific metabolism and potential co-regulation with other enzymes, like Cytochrome P450s. nih.gov

Proteomics: Quantifying the actual abundance of UGT enzymes and other related proteins, providing a more direct measure of metabolic capacity than gene expression data alone.

Metabolomics: Profiling the full spectrum of metabolites, including glucuronide conjugates, to observe the functional output of the metabolic network and discover novel biomarkers. dbkgroup.org

By layering these datasets, researchers can construct predictive models that explain why the metabolism of a glucuronidated compound might differ between individuals, leading to more personalized medicine approaches. nih.govnih.gov

Development of Advanced In Silico Models

Computational, or in silico, modeling provides a rapid and cost-effective alternative to traditional in vitro methods for predicting the metabolic fate of compounds. nih.gov For glucuronidation, these models are becoming increasingly sophisticated, moving from simple predictions to offering deep mechanistic insights. nih.govdiaglobal.org The development of these models is crucial for early-stage drug discovery, allowing for the screening of candidates with desirable pharmacokinetic properties. nih.govnih.gov

Advanced in silico approaches include:

Machine Learning (ML) and AI: Algorithms like Random Forest (RF) and Support Vector Machines (SVM) are being trained on large datasets to predict whether a compound will be a substrate or inhibitor of a specific UGT isoform. nih.govresearchgate.net These models are becoming more accurate with the integration of bigger and more diverse datasets. benthamdirect.com

Pharmacophore Modeling: This technique identifies the three-dimensional arrangement of chemical features necessary for a molecule to interact with a UGT active site, helping to predict binding affinity and substrate selectivity. benthamdirect.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its metabolic activity, using descriptors like quantum chemical properties to improve predictive power. benthamdirect.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements and conformational changes of UGT enzymes, providing a deeper understanding of how they recognize and bind to a wide range of substrates. nih.govresearchgate.net

The future of in silico modeling lies in integrating protein structure and dynamics with ligand interaction data to create highly predictive and mechanistically informative models for UGT-mediated metabolism. nih.govresearchgate.net

Q & A

Q. Advanced

- Weighted Gene Co-expression Network Analysis (WGCNA) : Identify clusters of genes co-expressed with glucuronate biosynthesis enzymes (e.g., UGT1A1 ).

- Functional enrichment : Map these clusters to pathways like "cell wall organization" or "carbohydrate transmembrane transport" .

- CRISPR interference (CRISPRi) : Silencing candidate regulators (e.g., transcription factors linked to PG/PME expression ) to assess phenotypic impacts on cell wall integrity.

What best practices exist for integrating transcriptomic and metabolomic data in pathway analysis?

Q. Methodological

- Parallel omics profiling : Use matched samples for RNA-seq and LC-MS/MS to reduce batch effects .

- Pathway-centric alignment : Overlay differentially expressed genes (DEGs) and metabolites onto KEGG maps (e.g., galactose metabolism shared in transcriptome-proteome studies ).

- Machine learning : Apply random forest or PLS-DA to identify predictive biomarkers (e.g., D-glucuronic acid as a marker for Yang Huang syndrome ).

How do perturbations in pentose-glucuronate interconversions affect metabolic networks in disease?

Q. Advanced

- Inflammation models : In PIPN rats, pathway dysregulation correlates with sphingolipid and glycerophospholipid imbalances, suggesting cross-talk with lipid signaling .

- Drug detoxification studies : Modulating UDP-glucuronosyltransferase activity alters glucuronate availability, impacting drug efficacy/toxicity .

- Comparative metabolomics : Contrast pathway activity in healthy vs. diseased tissues (e.g., SLE vs. lupus nephritis ) to pinpoint therapeutic targets.

Which in vitro/in vivo models are optimal for pharmacokinetic studies of Diolamine glucuronate?

Q. Methodological

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.